Lipophilicity (Computed LogP) Comparison: 3-Bromo-4-chloro-6-methylquinoline vs. Des-methyl Analog 3-Bromo-4-chloroquinoline
The 6-methyl substituent increases computed logP by approximately 0.33 units relative to the des-methyl analog 3-bromo-4-chloroquinoline, while both compounds share an identical topological polar surface area (TPSA) of 12.89 Ų. This means the target compound offers enhanced membrane permeability potential without any penalty in polar surface area, a key parameter governing oral absorption and blood-brain barrier penetration in drug discovery [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.96 (3-Bromo-4-chloro-6-methylquinoline) |
| Comparator Or Baseline | LogP = 3.63–3.65 (3-Bromo-4-chloroquinoline, CAS 74575-17-0) |
| Quantified Difference | ΔLogP ≈ +0.33 |
| Conditions | Computed LogP using standard algorithmic method (XLogP3 or equivalent) as reported on Chemsrc and Molbase databases. |
Why This Matters
A ΔLogP of 0.33 is sufficient to alter intestinal permeability classification and tissue distribution in pharmacokinetic profiling, making the two compounds non-fungible in medicinal chemistry programs.
- [1] Molbase. 3-Bromo-4-chloroquinoline (CAS 74575-17-0): Exact Mass 240.929, PSA 12.89, LogP 3.6507. Accessed 2026. Available at: qiye.molbase.cn. View Source
